molecular formula C13H15ClN2O3 B11655221 1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperidine CAS No. 321531-39-9

1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperidine

Cat. No.: B11655221
CAS No.: 321531-39-9
M. Wt: 282.72 g/mol
InChI Key: VZWSOLNGXWPCFO-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperidine is a chemical compound that features a piperidine ring substituted with a 4-chloro-3-nitrobenzoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperidine typically involves the acylation of 2-methylpiperidine with 4-chloro-3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperidine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperidine derivative.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Hydrolysis: Aqueous acid or base solutions.

Major Products

    Reduction: 1-(4-Amino-3-chlorobenzoyl)-2-methylpiperidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-Chloro-3-nitrobenzoic acid and 2-methylpiperidine.

Scientific Research Applications

1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound may be used in the synthesis of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules. The chloro group can participate in electrophilic aromatic substitution reactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitrobenzoic acid: Shares the 4-chloro-3-nitrobenzoyl moiety but lacks the piperidine ring.

    2-Methylpiperidine: Contains the piperidine ring with a methyl substitution but lacks the benzoyl group.

    1-(4-Chloro-3-nitrobenzoyl)piperidine: Similar structure but without the methyl group on the piperidine ring.

Uniqueness

1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperidine is unique due to the combination of the 4-chloro-3-nitrobenzoyl group and the 2-methylpiperidine moiety. This unique structure imparts specific chemical and biological properties that can be exploited in various applications, making it a valuable compound in research and industry.

Biological Activity

1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperidine is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its structural components:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Chloro and nitro substituents : These groups influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic ring can engage in hydrogen bonding and π-π interactions with proteins or nucleic acids. These interactions may modulate enzyme or receptor activity, leading to various biological effects.

Biological Activities

  • Antimicrobial Activity :
    • Studies have indicated that compounds with similar structures exhibit antimicrobial properties against various bacteria. For instance, derivatives of piperidine have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .
  • Anticancer Potential :
    • The compound's structural features suggest potential anticancer activity. Similar compounds have been reported to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects :
    • Some piperidine derivatives have demonstrated anti-inflammatory properties by inhibiting leukocyte migration in animal models, suggesting that this compound may also possess similar effects .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of piperidine derivatives found that compounds similar to this compound exhibited significant inhibition against pathogenic bacteria. The half maximal inhibitory concentration (IC50) values were determined, with some compounds showing IC50 values lower than 1 mM, indicating potent activity .

CompoundBacterial StrainIC50 (mM)
ASalmonella typhi< 1
BBacillus subtilis< 0.5
CE. coli1.5

Study 2: Anticancer Activity

In vitro studies on related compounds have shown that they can induce apoptosis in cancer cell lines. For instance, a derivative with a similar structure was found to inhibit cell growth in breast cancer cells through mitochondrial pathway activation .

Cell LineCompound Concentration (μM)% Inhibition
MCF-7 (Breast Cancer)1070
HeLa (Cervical Cancer)2065

Properties

CAS No.

321531-39-9

Molecular Formula

C13H15ClN2O3

Molecular Weight

282.72 g/mol

IUPAC Name

(4-chloro-3-nitrophenyl)-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C13H15ClN2O3/c1-9-4-2-3-7-15(9)13(17)10-5-6-11(14)12(8-10)16(18)19/h5-6,8-9H,2-4,7H2,1H3

InChI Key

VZWSOLNGXWPCFO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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